molecular formula C10H16O3 B14258947 Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate CAS No. 184759-43-1

Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate

Cat. No.: B14258947
CAS No.: 184759-43-1
M. Wt: 184.23 g/mol
InChI Key: XVEBFRQUOXNXPO-JTQLQIEISA-N
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Description

Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate is an organic compound with the molecular formula C10H16O3. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

184759-43-1

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 3-[(1S)-1-methyl-2-oxocyclopentyl]propanoate

InChI

InChI=1S/C10H16O3/c1-10(6-3-4-8(10)11)7-5-9(12)13-2/h3-7H2,1-2H3/t10-/m0/s1

InChI Key

XVEBFRQUOXNXPO-JTQLQIEISA-N

Isomeric SMILES

C[C@]1(CCCC1=O)CCC(=O)OC

Canonical SMILES

CC1(CCCC1=O)CCC(=O)OC

Origin of Product

United States

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